molecular formula C21H19F3IP B168670 Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide CAS No. 128622-15-1

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

Cat. No.: B168670
CAS No.: 128622-15-1
M. Wt: 486.2 g/mol
InChI Key: OILVALOYRFDGPW-UHFFFAOYSA-M
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Description

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is a quaternary phosphonium salt characterized by a trifluoropropyl substituent attached to a phosphorus center, along with three phenyl groups and an iodide counterion. The trifluoropropyl group introduces significant electron-withdrawing effects and lipophilicity, which may enhance thermal stability and influence reactivity in comparison to non-fluorinated phosphonium salts .

Preparation Methods

Direct Alkylation of Triphenylphosphine with 3,3,3-Trifluoropropyl Iodide

The most straightforward route involves the quaternization of triphenylphosphine (PPh₃) with 3,3,3-trifluoropropyl iodide. This method parallels the synthesis of simpler phosphonium iodides, such as triphenyl(propyl)phosphanium iodide (CAS 14350-50-6), where PPh₃ reacts with an alkyl iodide under thermal conditions . For the trifluoropropyl variant, the reaction proceeds via nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the iodide:

PPh3+CF3CH2CH2I[PPh3(CF3CH2CH2)]+I\text{PPh}3 + \text{CF}3\text{CH}2\text{CH}2\text{I} \rightarrow [\text{PPh}3(\text{CF}3\text{CH}2\text{CH}2)]^+\text{I}^-

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance ionic dissociation, accelerating the reaction. However, toluene or xylene may be preferred for their high boiling points and compatibility with microwave-assisted methods .

  • Temperature and time : Conventional heating at 80–100°C for 12–24 hours typically yields moderate conversions. Microwave irradiation reduces reaction times to minutes while improving yields (e.g., 81–93% for analogous bromides) .

Microwave-Assisted Synthesis

Building on the success of microwave techniques in synthesizing (3-bromopropyl)triphenylphosphonium bromide , this approach offers a rapid and efficient pathway for the trifluoropropyl analog. The protocol involves:

  • Mixing PPh₃ with 3,3,3-trifluoropropyl iodide in a solvent (e.g., toluene, xylene) or under solvent-free conditions.

  • Irradiating the mixture at 450 W for 2–5 minutes in a microwave reactor.

  • Isolating the product via filtration or extraction.

Advantages :

  • Reduced reaction time : Microwave irradiation accelerates kinetic processes, completing reactions in minutes rather than hours .

  • Enhanced purity : Limited side product formation due to controlled heating .

Example conditions :

ParameterValue
Microwave power450 W
Reaction time2–5 minutes
SolventToluene/Xylene
Yield (expected)80–90%

Anion Exchange from Bromide to Iodide

If 3,3,3-trifluoropropyl bromide is more readily available, the phosphonium bromide intermediate can be converted to the iodide salt via metathesis:

[PPh3(CF3CH2CH2)]+Br+KI[PPh3(CF3CH2CH2)]+I+KBr[\text{PPh}3(\text{CF}3\text{CH}2\text{CH}2)]^+\text{Br}^- + \text{KI} \rightarrow [\text{PPh}3(\text{CF}3\text{CH}2\text{CH}2)]^+\text{I}^- + \text{KBr}

Procedure :

  • Synthesize the bromide salt using methods analogous to .

  • Dissolve the bromide in water or ethanol.

  • Add excess potassium iodide (KI) to precipitate the iodide salt.

Optimization notes :

  • Solvent : Water is ideal for anion exchange due to its polarity and green chemistry profile .

  • Yield : >95% conversion achievable with stoichiometric KI.

Mechanistic and Practical Considerations

Reactivity of Trifluoropropyl Halides

The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the alkyl halide, necessitating vigorous conditions. Microwave irradiation mitigates this by providing rapid, uniform heating .

Characterization

Successful synthesis is confirmed via:

  • ¹H/¹³C/³¹P NMR : Distinct shifts for the trifluoropropyl chain (e.g., δ ~120 ppm for CF₃ in ¹³C NMR) and phosphorus center (δ ~25 ppm in ³¹P NMR) .

  • Mass spectrometry : Molecular ion peaks corresponding to [M-I]⁺ .

Comparative Analysis of Methods

MethodConditionsYieldTimeScalability
Direct Alkylation80°C, 24 h60–70%HighModerate
Microwave-Assisted450 W, 2–5 min80–90%LowHigh
Anion ExchangeRT, 1 h>95%LowHigh

Microwave synthesis is optimal for lab-scale production due to its speed and efficiency, while anion exchange offers a practical route for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can participate in reduction reactions, often acting as a reducing agent.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Various phosphonium salts.

    Oxidation Reactions: Phosphine oxides.

    Reduction Reactions: Reduced phosphine derivatives.

Scientific Research Applications

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide has several scientific research applications, including:

    Catalysis: Used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.

    Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine moiety can participate in nucleophilic substitution reactions, while the trifluoropropyl group can enhance the compound’s reactivity and stability. The iodide ion serves as a counterion, balancing the charge of the phosphonium cation.

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphonium Salts with Alkyl/Hydroxyalkyl Substituents

  • (3-Hydroxypropyl)triphenylphosphonium iodide: This compound features a polar hydroxypropyl group, increasing hydrophilicity and solubility in protic solvents. It is commonly used as a phase-transfer catalyst in aqueous-organic biphasic systems. In contrast, the trifluoropropyl group in the target compound enhances lipophilicity, making it more suitable for reactions in non-polar solvents .
  • Methyl-d3-triphenylphosphonium iodide : The deuterated methyl group is primarily used in isotopic labeling for NMR studies. The trifluoropropyl variant lacks isotopic labeling utility but offers superior thermal stability due to the strong C-F bonds .

Phosphonium Salts with Aromatic Substituents

  • Phenacyl-triphenyl-phosphanium iodide: The phenacyl group (a ketone-containing substituent) introduces electrophilic character, enabling participation in carbonyl-based reactions.

Organometallic Analogues

  • Mercury, iodo(3,3,3-trifluoropropyl)-: This mercury-based compound shares the trifluoropropyl group but differs in toxicity and reactivity. Mercury compounds are highly toxic and reactive in organometallic synthesis, whereas phosphonium salts are generally safer and more versatile in organic transformations .

Physicochemical Properties

Compound Name Substituent Key Properties Applications Reference
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide 3,3,3-Trifluoropropyl High lipophilicity, thermal stability (~250°C estimated), electron-withdrawing Catalysis, fluorinated polymer synthesis
(3-Hydroxypropyl)triphenylphosphonium iodide 3-Hydroxypropyl Hydrophilic, mp ~180°C (estimated), polar Phase-transfer catalysis
Phenacyl-triphenyl-phosphanium iodide Phenacyl Electrophilic (ketone), mp ~200°C, MW 508.33 g/mol Carbonyl activation, intermediates
Mercury, iodo(3,3,3-trifluoropropyl)- 3,3,3-Trifluoropropyl High toxicity, reactive Hg-I bond Niche organometallic reactions

Biological Activity

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide (TFPPI) is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of TFPPI, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

TFPPI is characterized by a triphenylphosphine moiety linked to a 3,3,3-trifluoropropyl group with iodide as the counterion. Its molecular formula is C18H18F3IPC_{18}H_{18}F_3IP, and it exhibits unique physical properties due to the presence of fluorine atoms, which enhance its lipophilicity and stability in biological systems.

The biological activity of TFPPI primarily stems from its ability to interact with various biomolecules. The phosphonium cation can act as both a nucleophile and an electrophile, depending on the reaction conditions. This duality allows TFPPI to participate in nucleophilic substitution reactions and oxidative processes, making it versatile in biochemical applications.

Key Mechanisms:

  • Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, potentially leading to the formation of biologically active derivatives.
  • Oxidative Stress Induction: The phosphine moiety can undergo oxidation, which may contribute to cellular oxidative stress, a mechanism linked to various biological effects including cytotoxicity.

Biological Applications

TFPPI has been investigated for several biological applications:

  • Catalysis in Organic Synthesis: It serves as a catalyst or catalyst precursor in organic synthesis reactions, including the synthesis of pharmaceuticals and agrochemicals.
  • Material Science Applications: Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.

Case Studies and Research Findings

  • Cytotoxicity Studies:
    Research has shown that TFPPI exhibits cytotoxic effects on various cell lines. A study demonstrated that TFPPI induced cell death through mechanisms involving oxidative stress. The compound's lipophilicity enhances its cellular uptake, leading to increased toxicity in certain environments .
  • Antioxidant Activity:
    In vitro studies have indicated that TFPPI may possess antioxidant properties. The compound's ability to scavenge free radicals has been observed, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Interaction with Biomolecules:
    TFPPI has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction could lead to alterations in cellular signaling pathways, further highlighting its potential as a bioactive compound.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death via oxidative stress
Antioxidant ActivityScavenges free radicals
Interaction with ProteinsAlters protein structure and function

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide?

The synthesis typically involves nucleophilic substitution between triphenylphosphine (PPh₃) and 1-iodo-3,3,3-trifluoropropane. The reaction proceeds via a Menschutkin-type mechanism, where the phosphine attacks the electrophilic carbon of the alkyl iodide. Key steps include:

  • Reagent Preparation : Use high-purity PPh₃ (synthesized via reaction of PCl₃ with phenylmagnesium bromide, as described in ) and 1-iodo-3,3,3-trifluoropropane (CAS 460-37-7, see ).
  • Reaction Conditions : Conduct the reaction under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile or THF) at 60–80°C for 12–24 hours.
  • Purification : Isolate the product via recrystallization from ethanol/diethyl ether mixtures.
    Yield optimization requires careful control of stoichiometry (1:1 molar ratio) and exclusion of moisture to prevent side reactions .

Q. How can the structure of this compound be confirmed?

Structural confirmation relies on a combination of spectroscopic and analytical methods:

  • ¹H/¹⁹F/³¹P NMR :
    • ¹H NMR : Absence of vinylic protons confirms full alkylation.
    • ¹⁹F NMR : A singlet near -65 ppm (CF₃ group) and coupling with adjacent protons.
    • ³¹P NMR : A downfield shift (~25 ppm) compared to PPh₃ (~-5 ppm) confirms phosphonium salt formation.
  • Mass Spectrometry (ESI-MS) : Look for [M-I]⁺ ion clusters in positive-ion mode.
  • Elemental Analysis : Verify C, H, F, and P content with ≤0.3% deviation from theoretical values.
    Cross-referencing with analogous phosphonium salts (e.g., methyltriphenylphosphonium iodide in ) aids interpretation .

Q. What role does the trifluoropropyl group play in modifying reactivity?

The CF₃ group enhances electrophilicity at the adjacent carbon due to its strong electron-withdrawing effect, making the phosphonium salt more reactive in nucleophilic substitutions or Wittig-type reactions. This group also increases thermal stability and reduces hygroscopicity compared to non-fluorinated analogs. For example, in Wittig reactions, the trifluoropropyl group can influence regioselectivity and alkene geometry, as seen in studies of similar ylides () .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

Common side reactions include:

  • Phosphine Oxidation : Trace oxygen or moisture can oxidize PPh₃ to triphenylphosphine oxide (Ph₃P=O). Use Schlenk-line techniques or gloveboxes for air-sensitive steps.
  • Alkyl Iodide Degradation : 1-Iodo-3,3,3-trifluoropropane may undergo elimination under high temperatures, forming 3,3,3-trifluoropropene. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and maintain temperatures below 80°C.
  • Solvent Effects : Polar aprotic solvents like DMF or DMSO may accelerate side reactions; acetonitrile is preferred for its balance of polarity and inertness.
    Post-synthesis purification via column chromatography (neutral alumina) removes oxidized byproducts .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • GC-MS with Derivatization : Silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, ) can enhance volatility of polar impurities for GC-MS analysis.
  • Ion Chromatography : Detect iodide counterion purity and quantify residual halides.
  • X-ray Crystallography : Resolve crystal structure to confirm absence of lattice defects or solvent inclusion.
    Comparative studies with reference standards (e.g., methyltriphenylphosphonium iodide in ) improve accuracy .

Q. How does the steric and electronic profile of this phosphanium salt influence its utility in organocatalysis?

  • Steric Effects : The bulky triphenylphosphine and trifluoropropyl groups limit accessibility to the phosphorus center, favoring reactions where steric shielding prevents catalyst deactivation.
  • Electronic Effects : The CF₃ group stabilizes transition states via inductive effects, enhancing catalytic activity in polar reactions (e.g., Michael additions).
    Experimental validation involves kinetic studies comparing turnover rates with non-fluorinated analogs. Computational methods (DFT) can map charge distribution and steric maps .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often arise from:

  • Moisture Sensitivity : Variations in handling anhydrous reagents (e.g., PPh₃ in ).
  • Counterion Effects : Iodide vs. bromide salts may alter solubility and reactivity.
  • Catalyst Loading : Overuse of phosphonium salts can lead to inhibitory effects.
    To resolve contradictions, replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized solvent drying protocols) and report detailed procedural metadata .

Q. Methodological Challenges and Solutions

Q. How can the stability of this compound be assessed under long-term storage?

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and monitor decomposition via NMR and mass spectrometry.
  • Light Sensitivity : UV-Vis spectroscopy tracks photo-degradation; amber vials are recommended.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
    Stability data should be compared to structurally related salts (e.g., methyltriphenylphosphonium iodide in ) to establish benchmarks .

Q. What computational models predict the reactivity of this compound in novel reaction systems?

  • DFT Calculations : Model transition states for Wittig reactions or nucleophilic substitutions, focusing on CF₃ group effects on activation energy.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict solubility and aggregation behavior.
    Validation requires correlating computational results with experimental kinetic data (e.g., rate constants for ylide formation) .

Properties

IUPAC Name

triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILVALOYRFDGPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599267
Record name Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128622-15-1
Record name Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of triphenylphosphine (Aldrich, 11.7 g) and 3,3,3-trifluoropropyl iodid (Lancaster, 10 g) was vigorously refluxed in xylenes (75 mL) for 2 days. The solid which formed was filtered and washed with xylenes then air dried to yield a white solid (16.6 g). 1H NMR and elemental analysis are consistent with the proposed structure.
Quantity
11.7 g
Type
reactant
Reaction Step One
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10 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In another embodiment, a method for preparing 4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide is provided and includes (a) reacting 1,1,1-trifluoro-3-iodopropane with triphenylphosphine to form (3,3,3-trifluoropropyl)-triphenylphosphonium iodide; (b) reacting (3,3,3-trifluoropropyl)-triphenylphosphonium iodide and a base at a temperature of −70° C. to 25° C.; (c) reacting the product of step (b) with ethylchloroformate at a temperature below about −20° C. to form 4,4,4-trifluoro-2-(triphenyl-λ5-phosphanylidene)-butyric acid ester; (d) isolating 4,4,4-trifluoro-2-(triphenyl-λ5-phosphanylidene)-butyric acid ester by hydrocarbon trituration; (e) reacting dehydrated trifluoroacetaldehyde, which is free of acidic impurities, and 4,4,4-trifluoro-2-(triphenyl-λ5-phosphanylidene)-butyric acid ester to form 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-but-2-enoic acid ester; (f) hydrogenating 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-but-2-enoic acid ester to form 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ester; (g) reacting 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ester with N,O-dimethylhydroxylamine hydrochloride to form 4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)-butyramide; (h) reacting 4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)-butyramide with a first reducing agent to form 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyraldehyde; (i) reacting 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyraldehyde, a titanium alkoxide, and (S)-(+)-p-toluenesulfinamide to form N-methyl-N-[(1S)-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butylidene]benzenesulfinamide; (j) cyanating N-methyl-N-[(1S)-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butylidene]benzenesulfinamide to form N-methyl-benzenesulfinic acid [(1S)-1-cyano-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyl]amide; (k) reacting N-methyl-benzenesulfinic acid [(1S)-1-cyano-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyl]amide with an aqueous acid; (l) reacting the product of step (k) with an alcohol in the presence of an acid to form (2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester; (m) reacting (2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester with 4-chlorobenzenesulfonyl chloride to form (2S)-2-(4-chloro-benzenesulfonylamino)-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester; (n) combining (2S)-2-(4-chloro-benzenesulfonylamino)-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester and a second reducing agent to form 4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide; (o) quenching the product of step (n); and (p) isolating the 4-chloro N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide.
Name
4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 1,1,1-trifluoro-3-iodopropane (263.1 g, 1.17 moles) and triphenylphosphine (924.4 g, 3.52 moles) in toluene (950 mL) was stirred at reflux for 12 hours. The solid product precipitated from the reaction mixture throughout the course of the reaction. The reaction was allowed to cool to ambient temperature and then cooled to about 5° C. in an ice bath. The solid precipitate was isolated by filtration and dried in vacuo at 25° C. to give a white powder (526.5 g, 92%).
Quantity
263.1 g
Type
reactant
Reaction Step One
Quantity
924.4 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

To a solution of 1-iodo-3,3,3-trifluoropropane (19.3 g, 86.1 mmol) in toluene (50 mL) at 23° C. was added triphenylphosphine (25.8 g, 98.5 mmol). The reaction mixture was warmed to reflux and stirred for 28 h. The resulting mixture was cooled to 0° C. in an ice bath and filtered to collect the white solid product. The product was washed with toluene (3×) and air-dried to afford the pure product as white solid (33.4 g, 80%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

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